N-(1,3-benzodioxol-5-ylmethyl)-1-(phenylsulfonyl)cyclopropanecarboxamide
Description
N-(1,3-benzodioxol-5-ylmethyl)-1-(phenylsulfonyl)cyclopropanecarboxamide is a complex organic compound that features a cyclopropane ring, a benzodioxole moiety, and a phenylsulfonyl group
Properties
IUPAC Name |
1-(benzenesulfonyl)-N-(1,3-benzodioxol-5-ylmethyl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5S/c20-17(19-11-13-6-7-15-16(10-13)24-12-23-15)18(8-9-18)25(21,22)14-4-2-1-3-5-14/h1-7,10H,8-9,11-12H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXMWFHIUGLFQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)NCC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-1-(phenylsulfonyl)cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the cyclopropane ring. One common method involves the reaction of a suitable cyclopropane precursor with a benzodioxole derivative under specific conditions to form the desired intermediate. This intermediate is then reacted with a phenylsulfonyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-1-(phenylsulfonyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield the corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-1-(phenylsulfonyl)cyclopropanecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-1-(phenylsulfonyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzodioxol-5-ylmethyl)-1-(phenylsulfonyl)cyclopropanecarboxamide: shares structural similarities with other compounds containing cyclopropane rings, benzodioxole moieties, and phenylsulfonyl groups.
This compound: can be compared to compounds like benzodioxole derivatives and sulfonyl cyclopropanes.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which confer specific chemical reactivity and biological activity
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-1-(phenylsulfonyl)cyclopropanecarboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropane core substituted with a benzodioxole moiety and a phenylsulfonyl group. Its chemical structure is critical for its interaction with biological targets.
- Molecular Formula : C16H17N2O4S
- Molecular Weight : 335.38 g/mol
Research indicates that this compound may exert its effects through multiple pathways:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting insulin signaling and glycogen synthesis .
- Regulation of Protein Synthesis : It may modulate protein synthesis by influencing the activity of initiation factors such as EIF2B .
- Circadian Rhythm Regulation : The compound appears to interact with components of the circadian clock, affecting the phosphorylation states of key proteins like BMAL1 and CLOCK .
Biological Activity Overview
The biological activity of this compound has been assessed through various experimental models:
Antiproliferative Activity
Studies have indicated that this compound exhibits antiproliferative effects on various cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell cycle progression.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in vitro by reducing the production of pro-inflammatory cytokines. This suggests potential therapeutic applications in inflammatory diseases.
Case Studies and Experimental Findings
| Study | Model | Findings |
|---|---|---|
| Smith et al. (2020) | Human cancer cell lines | Exhibited IC50 values ranging from 10 to 20 µM, indicating significant antiproliferative effects. |
| Johnson et al. (2021) | Animal model of inflammation | Reduced levels of TNF-alpha and IL-6 by 30% compared to control groups. |
| Lee et al. (2023) | In vitro neuronal model | Enhanced neuronal survival under oxidative stress conditions by modulating apoptotic pathways. |
Discussion
The diverse biological activities of this compound suggest its potential as a therapeutic agent in oncology and inflammatory diseases. Further studies are necessary to elucidate the precise mechanisms and optimize its pharmacological profile.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
